molecular formula C8H7BrO2 B1267480 2-(Bromomethyl)benzoic acid CAS No. 7115-89-1

2-(Bromomethyl)benzoic acid

Cat. No.: B1267480
CAS No.: 7115-89-1
M. Wt: 215.04 g/mol
InChI Key: QSLMPDKYTNEMFQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzoic acid: is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid where a bromomethyl group is attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules primarily through its bromomethyl group. The benzylic bromide can undergo nucleophilic substitution reactions, where it reacts with nucleophiles such as thiols, amines, and alcohols. These interactions can lead to the formation of new covalent bonds, modifying the structure and function of the biomolecules involved . Additionally, the carboxylic acid group can participate in esterification reactions, further expanding its biochemical utility.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and serine. This covalent modification can result in enzyme inhibition or activation, depending on the site and nature of the interaction . Additionally, the carboxylic acid group can form ester bonds with hydroxyl groups in proteins or other biomolecules, further influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, such as cellular stress, apoptosis, or necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the bromomethyl group, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, affecting metabolic flux and altering metabolite levels. Additionally, the carboxylic acid group can be conjugated with co-factors like coenzyme A, facilitating its incorporation into various metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via organic anion transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzoic acid can be synthesized through the bromination of o-toluic acid. The process involves the use of bromine in the presence of a solvent like carbon tetrachloride and UV irradiation. The reaction is typically carried out under reflux conditions, and the addition of bromine is controlled to maintain a pale orange color throughout the process. The reaction mixture is then cooled, and the product is isolated by filtration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate and hydrobromic acid in the presence of light . This method ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Carbon tetrachloride, methylene chloride, and ethanol.

Major Products:

    Substituted Benzoic Acids: Formed through nucleophilic substitution.

    Esters: Formed through esterification reactions.

    Methylbenzoic Acid: Formed through reduction reactions.

Scientific Research Applications

2-(Bromomethyl)benzoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Bromobenzoic Acid: Similar structure but lacks the methyl group.

    4-Bromomethylbenzoic Acid: The bromomethyl group is positioned at the para position instead of the ortho position.

    2-Methylbenzoic Acid: Lacks the bromine atom.

Uniqueness: 2-(Bromomethyl)benzoic acid is unique due to the presence of both the bromomethyl and carboxylic acid functional groups. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMPDKYTNEMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991457
Record name 2-(Bromomethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7115-89-1
Record name 7115-89-1
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Record name 2-(Bromomethyl)benzoic acid
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Record name 2-(bromomethyl)benzoic acid
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Synthesis routes and methods

Procedure details

In a 1 L round bottom flask fitted with a reflux condenser, a stirred suspension of 10.00 g of o-toluic acid and 19.56 g (1.5 eq.) N-bromosuccinimide in 735 mL chloroform was sparged for 0.5 h with nitrogen. The sparging was discontinued, and the suspension was stirred and irradiated under nitrogen atmosphere using a 500 W quartz halogen lamp at 75% power, causing the solids to dissolve and the chloroform to reflux. The red color of the reaction mixture disappeared after 1.5 h, and 6.52 g (0.5 eq.) of N-bromosuccinimide was added. The reaction mixture was stirred and irradiated under nitrogen atmosphere with a 500 W quartz halogen lamp at 75% power for another 1.5 h, at which time the solution became colorless. The solvent volume was reduced in vacuo to about 100 mL, and then cooled to −20° C. The resultant suspension was vacuum filtered through a 1 cm bed of dry silica in a 150 mL fritted funnel. The silica was washed with 2.5 L of chloroform. The chloroform filtrate was reduced in vacuo to about 1 L, washed in a separatory funnel with 3×1 L volumes of water followed by one 3×1 L volume of brine to remove traces of succinimide, then dried with magnesium sulfate and vacuum filtered. The chloroform was reduced by rotary evaporation at reflux at 1 atmosphere to 250 mL and cooled at −20° C. for 3 days. The resultant crystals were vacuum filtered, washed with 30 mL of chloroform followed by 50 mL of hexanes, then dried in a vacuum oven at room temperature overnight, providing 8.48 g (54%) 2-bromomethylbenzoic acid as a white crystalline power.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.56 g
Type
reactant
Reaction Step One
Quantity
735 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
quartz halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(bromomethyl)benzoic acid in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its significance lies in the reactivity of the bromomethyl group, which allows for various chemical transformations. [] For instance, it can readily react with primary amines to form substituted isoindolin-1-one derivatives, a class of compounds with diverse pharmacological activities. []

Q2: What are the key factors affecting the synthesis of this compound?

A2: The synthesis of this compound typically involves the bromination of 2-methylbenzoic acid. Research has shown that several factors influence the yield of this reaction, including:

  • Mole ratio of reactants: The optimal ratio of 2-methylbenzoic acid to bromine is crucial for maximizing yield. []
  • Solvent choice: The nature of the solvent can impact the reaction rate and selectivity. []
  • Reaction time: Sufficient reaction time is necessary for complete conversion of the starting material. []
  • Initiator type and amount: Using a radical initiator like AIBN can enhance the efficiency of the bromination process. []

Q3: How is this compound typically characterized?

A3: Characterization of this compound commonly employs spectroscopic techniques. Infrared (IR) spectroscopy helps identify functional groups present in the molecule, while proton nuclear magnetic resonance (1H NMR) spectroscopy provides detailed information about the hydrogen atom environments, confirming the structure of the synthesized compound. []

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